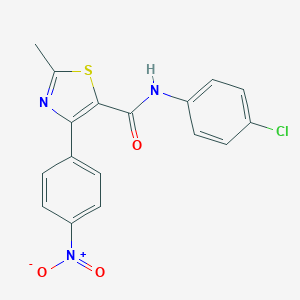

![molecular formula C15H9ClN2 B382092 6-Chloro-11H-indolo[3,2-c]quinoline CAS No. 108832-13-9](/img/structure/B382092.png)

6-Chloro-11H-indolo[3,2-c]quinoline

説明

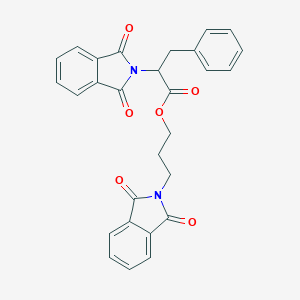

6-Chloro-11H-indolo[3,2-c]quinoline is a chemical compound with the molecular formula C15H9ClN2 . It is a derivative of indoloquinoline, a heterocyclic system that is an important structural constituent of a number of natural and synthetic biologically active substances .

Synthesis Analysis

A new method for synthesizing 11H-indolo[3,2-c]quinolines, which would include this compound, involves SnCl4-catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes . This process does not require any pre-functionalization procedures for the new C–C and C–N bond formation .

Molecular Structure Analysis

The molecular structure of this compound has been determined through X-ray structure determination . The structure-activity relationships for kinase inhibition have been revealed through modifications of the screening hit 11H-indolo[3,2-c]quinoline-6-carboxylic acid .

Chemical Reactions Analysis

The synthesis of 11H-indolo[3,2-c]quinolines, including this compound, involves SnCl4-catalyzed intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes . This reaction could proceed under various conditions .

Physical and Chemical Properties Analysis

This compound has an average mass of 252.698 Da and a monoisotopic mass of 252.045425 Da .

科学的研究の応用

Antiproliferative and Antitumor Activities : Indolo[3,2-c]quinoline derivatives have shown significant antiproliferative effects against various cancer cells. For example, certain derivatives demonstrated potent activity against cancer cells including HeLa, A549, and SKHep, with some compounds being more active than the well-known anticancer drug Doxorubicin (Chih-Ming Lu et al., 2010). Another study synthesized 6-amino-substituted 11H-indolo[3,2-c]quinolines and found them to exhibit significant cytotoxicity in various cancer cell lines (Ning Wang et al., 2014).

Antimalarial Activity : Some indolo[3,2-c]quinoline derivatives have shown promising antimalarial activity. A study synthesized a series of these compounds, finding that most were active against a chloroquine-resistant strain of Plasmodium falciparum (M. Go et al., 1992).

Synthesis and Physicochemical Studies : Research has also focused on the synthesis and characterization of indolo[3,2-c]quinoline derivatives. For instance, a study explored the pharmacomodulation in a series of 11H-indolo[3,2-c]quinolinediones, which involved the synthesis and cytotoxicity of various substituted derivatives (P. Helissey et al., 1989). Another research focused on determining the physicochemical parameters such as hydrophobicity and acid dissociation constants of these compounds (G. Lin et al., 1989).

DNA Binding and Topoisomerase Inhibition : Some studies have investigated the interaction of indolo[3,2-c]quinolines with DNA and their inhibition of topoisomerases. For example, certain derivatives were found to intercalate with DNA and inhibit topoisomerase I and II, which are crucial for cancer cell proliferation (Molecular geometry and physiochemical characteristics of selected anilinoquinolines, indolo[3,2-c]quinolines and tetrahydroindolo[3,2-d]benzazepines, H. Koh et al., 1994).

作用機序

Target of Action

The primary target of 6-Chloro-11H-indolo[3,2-c]quinoline is the DYRK1A kinase . This kinase plays a crucial role in cellular processes such as neurodevelopment and neurodegeneration .

Mode of Action

This compound interacts with its target, DYRK1A kinase, by inhibiting its activity . This inhibition results in changes in the phosphorylation state of the kinase’s substrates, thereby affecting the downstream signaling pathways .

Biochemical Pathways

These could include pathways involved in neuronal development and function .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of DYRK1A kinase. This could potentially lead to changes in neuronal development and function .

将来の方向性

生化学分析

Biochemical Properties

It is known that indoloquinolines, a family of compounds to which 6-Chloro-11H-indolo[3,2-c]quinoline belongs, interact with various enzymes and proteins .

Cellular Effects

Some indoloquinolines have been found to exhibit cytotoxic effects on various types of cells .

Molecular Mechanism

Some indoloquinolines are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of some indoloquinolines can change over time in laboratory settings .

Metabolic Pathways

Some indoloquinolines are known to interact with various enzymes and cofactors .

特性

IUPAC Name |

6-chloro-11H-indolo[3,2-c]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2/c16-15-13-9-5-1-3-7-11(9)17-14(13)10-6-2-4-8-12(10)18-15/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJUTKSWQRTRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4N=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(4-Oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}anthra-9,10-quinone](/img/structure/B382009.png)

![Methyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B382014.png)

![ethyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]tryptophanate](/img/structure/B382017.png)

![2,3,5,6-Tetrachloro-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanylpyridine](/img/structure/B382022.png)

![2-{3-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B382023.png)

![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B382028.png)

![2-[(Cyanomethyl)sulfanyl]-6-phenyl-4-(2-thienyl)nicotinonitrile](/img/structure/B382030.png)

![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B382031.png)

![7-methoxy-4-[2-(octadecyloxy)phenyl]-2(1H)-quinolinone](/img/structure/B382034.png)